molecular formula C8H14BrF2N B13642791 1-(3-Bromopropyl)-4,4-difluoropiperidine

1-(3-Bromopropyl)-4,4-difluoropiperidine

Cat. No.: B13642791
M. Wt: 242.10 g/mol
InChI Key: FHZZCJPFGZKBGA-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4,4-difluoropiperidine is an organic compound that features a piperidine ring substituted with a 3-bromopropyl group and two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4,4-difluoropiperidine can be synthesized through a multi-step process. One common method involves the initial formation of 4,4-difluoropiperidine, followed by the introduction of the 3-bromopropyl group. The synthesis typically involves:

    Step 1: Formation of 4,4-difluoropiperidine by reacting piperidine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.

    Step 2: Alkylation of 4,4-difluoropiperidine with 1,3-dibromopropane in the presence of a strong base like potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products:

    Nucleophilic Substitution: Formation of 1-(3-azidopropyl)-4,4-difluoropiperidine.

    Elimination Reactions: Formation of 4,4-difluoro-1-propylpiperidine.

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of 1-(3-propyl)-4,4-difluoropiperidine.

Scientific Research Applications

1-(3-Bromopropyl)-4,4-difluoropiperidine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atoms may enhance the compound’s stability and influence its binding affinity to targets.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-4,4-difluoropiperidine
  • 1-(3-Iodopropyl)-4,4-difluoropiperidine
  • 1-(3-Bromopropyl)-4-fluoropiperidine

Comparison: 1-(3-Bromopropyl)-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds with only one fluorine atom or different halogen substitutions. The difluoro substitution may enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

Molecular Formula

C8H14BrF2N

Molecular Weight

242.10 g/mol

IUPAC Name

1-(3-bromopropyl)-4,4-difluoropiperidine

InChI

InChI=1S/C8H14BrF2N/c9-4-1-5-12-6-2-8(10,11)3-7-12/h1-7H2

InChI Key

FHZZCJPFGZKBGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CCCBr

Origin of Product

United States

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